Cas no 2137792-97-1 (Furan, 2-(iodomethyl)-4-methyl-)

Furan, 2-(iodomethyl)-4-methyl- 化学的及び物理的性質
名前と識別子
-
- Furan, 2-(iodomethyl)-4-methyl-
-
- インチ: 1S/C6H7IO/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3
- InChIKey: DJXMKGNUNVZOPO-UHFFFAOYSA-N
- SMILES: O1C=C(C)C=C1CI
Furan, 2-(iodomethyl)-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-643572-1.0g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-643572-0.25g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 0.25g |
$1300.0 | 2023-03-05 | ||
Enamine | EN300-643572-0.05g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 0.05g |
$1188.0 | 2023-03-05 | ||
Enamine | EN300-643572-0.1g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 0.1g |
$1244.0 | 2023-03-05 | ||
Enamine | EN300-643572-5.0g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 5.0g |
$4102.0 | 2023-03-05 | ||
Enamine | EN300-643572-10.0g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 10.0g |
$6082.0 | 2023-03-05 | ||
Enamine | EN300-643572-0.5g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 0.5g |
$1357.0 | 2023-03-05 | ||
Enamine | EN300-643572-2.5g |
2-(iodomethyl)-4-methylfuran |
2137792-97-1 | 2.5g |
$2771.0 | 2023-03-05 |
Furan, 2-(iodomethyl)-4-methyl- 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Furan, 2-(iodomethyl)-4-methyl-に関する追加情報
Furan, 2-(iodomethyl)-4-methyl- (CAS No. 2137792-97-1): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound Furan, 2-(iodomethyl)-4-methyl- (CAS No. 2137792-97-1) represents a significant advancement in the realm of organic synthesis, particularly within the pharmaceutical industry. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its versatile reactivity and potential applications in drug development. The presence of both an iodomethyl group and a methyl substituent at specific positions on the furan ring imparts distinct chemical properties that make it a valuable intermediate in constructing complex molecular architectures.
At the heart of its utility lies the iodomethyl functional group, which serves as a pivotal electrophile in cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon bonds under mild conditions with high selectivity. The Furan, 2-(iodomethyl)-4-methyl- derivative is particularly well-suited for such transformations, as the iodine atom facilitates efficient participation in palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings. These methodologies are widely employed in medicinal chemistry to append aryl or vinyl groups to a growing molecular scaffold, thereby diversifying libraries of drug-like compounds.
Recent advancements in synthetic methodologies have highlighted the importance of this compound in constructing biologically relevant scaffolds. For instance, studies have demonstrated its efficacy in generating substituted furans that mimic natural products with known pharmacological activity. The methyl group at the 4-position not only influences the electronic properties of the ring but also provides a handle for further functionalization via Grignard reactions or direct alkylation protocols. This dual functionality makes Furan, 2-(iodomethyl)-4-methyl- an indispensable building block for chemists aiming to develop novel therapeutics.
The pharmaceutical industry has increasingly recognized the potential of heterocyclic compounds due to their prevalence in bioactive molecules. Furan derivatives, in particular, have shown promise as scaffolds for drugs targeting various diseases, including cancer and infectious disorders. The structural motif of furan is capable of interacting with biological targets through hydrogen bonding and hydrophobic effects, making it an attractive scaffold for medicinal chemists. The introduction of electron-withdrawing groups such as the iodomethyl moiety enhances reactivity while maintaining the inherent pharmacophoric properties of furan-based compounds.
In light of these attributes, researchers have leveraged Furan, 2-(iodomethyl)-4-methyl- to explore novel drug candidates. For example, recent publications describe its use in synthesizing analogs of known antiviral agents, where modifications at the 2- and 4-positions modulate binding affinity and selectivity against viral enzymes. The ability to introduce diverse substituents while retaining core structural integrity underscores the compound's versatility as a starting material. Furthermore, computational studies have suggested that certain derivatives exhibit favorable physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.
The synthesis of Furan, 2-(iodomethyl)-4-methyl- typically involves multi-step pathways that highlight modern synthetic strategies. Initial steps often include halogenation and alkylation reactions on pre-functionalized furan precursors. Advances in catalytic systems have enabled more efficient and sustainable routes to this intermediate, reducing reliance on harsh reagents or stoichiometric metal usage. Such improvements align with broader trends in green chemistry aimed at minimizing environmental impact while maintaining high yields and purity standards.
From a commercial perspective, the demand for high-quality intermediates like Furan, 2-(iodomethyl)-4-methyl- continues to grow alongside innovation in drug discovery programs. Suppliers specializing in fine chemicals have expanded their catalogs to include such specialized compounds, recognizing their importance in streamlining synthetic routes for pharmaceutical companies. Custom synthesis services further cater to unique requirements by offering tailored modifications or scales based on client specifications.
The role of this compound extends beyond academic research into industrial applications where efficiency and scalability are paramount. Process chemists employ optimized protocols for its preparation and subsequent transformations to ensure cost-effectiveness without compromising quality control measures typical within pharmaceutical manufacturing environments. Such efforts underscore how foundational intermediates contribute significantly to accelerating drug development pipelines.
Looking ahead,Furan, 2-(iodomethyl)-4-methyl- is poised to remain relevant as new methodologies emerge that exploit its reactivity profile further yet again.New catalytic systems may unlock additional synthetic possibilities while computational tools enhance our ability predictively design derivatives with desired properties.Such progress promises not only faster access but also greater diversity when crafting next-generation therapeutics.
2137792-97-1 (Furan, 2-(iodomethyl)-4-methyl-) Related Products
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)




